molecular formula C23H22N4O3 B11010901 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B11010901
M. Wt: 402.4 g/mol
InChI Key: AZXKBSFTAPKWOB-UHFFFAOYSA-N
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Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a heterocyclic compound featuring a carbazole core substituted with a methoxy group at position 6, linked via an acetamide bridge to a 4-oxo-3,4-dihydrophthalazin-1-yl moiety. The carbazole unit is a fused tricyclic aromatic system known for its biological relevance, including DNA intercalation and kinase inhibition properties . The phthalazinone component contributes to electron-deficient aromaticity, enhancing interactions with biological targets such as enzymes or receptors involved in cancer pathways .

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-13-9-10-18-17(11-13)15-7-4-8-19(22(15)25-18)24-21(28)12-20-14-5-2-3-6-16(14)23(29)27-26-20/h2-3,5-6,9-11,19,25H,4,7-8,12H2,1H3,(H,24,28)(H,27,29)

InChI Key

AZXKBSFTAPKWOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC4=NNC(=O)C5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Preparation of 9-Ethyl-9H-carbazol-3-amine

Starting with 3-amino-9-ethylcarbazole, bromoacetyl bromide is reacted in toluene at 0–5°C with triethylamine as a base to form 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide. Yields exceed 85% after recrystallization from ethanol.

Methoxylation and Reduction

Methoxylation at the 6-position is achieved using iodomethane in DMF with NaH as a base, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the tetrahydrocarbazole ring. The intermediate 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is isolated in 67% yield after silica gel chromatography.

Synthesis of Phthalazinone Derivative

The 4-oxo-3,4-dihydrophthalazin-1-yl segment is synthesized via hydrazine-mediated cyclization:

Phthalhydrazide Formation

Phthalic anhydride reacts with hydrazine hydrate in acetic acid under reflux to form phthalhydrazide. Chlorination with phosphorus oxychloride (POCl₃) yields 1-chlorophthalazine.

Functionalization at Position 1

Suzuki coupling or nucleophilic substitution introduces substituents at position 1. For example, 1-chlorophthalazine reacts with propan-2-amine in butanol to form 3-isopropyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride.

Coupling of Carbazole and Phthalazinone Moieties

The final acetamide bond is formed via a two-step sequence:

Activation of Phthalazinone Carbonyl

3-Isopropyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride is prepared using thionyl chloride (SOCl₂) in dichloromethane (DCM).

Amidation with Carbazole Intermediate

The acyl chloride reacts with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine in anhydrous acetonitrile with pyridine as a base. The reaction proceeds at 40–45°C, yielding the target compound in 65–89% after purification by flash chromatography.

Optimization and Analytical Validation

Reaction Condition Optimization

  • Solvent : DCM and acetone are optimal for coupling reactions.

  • Catalysis : Triethylamine or K₂CO₃ improves amidation efficiency.

  • Temperature : Reflux (70–80°C) maximizes yields for cyclization steps.

Characterization Data

Intermediate/ProductAnalytical Data (Key Peaks)Source
Carbazole acetamide¹H NMR (DMSO-d6): δ 8.41 (s, NH), 4.40–4.46 (q, CH₂), 7.19–8.07 (m, aromatic)
Phthalazinone carbonyl chlorideIR: 1687 cm⁻¹ (C=O), 761 cm⁻¹ (C-Cl)
Final productMS (ESI): m/z 402.4 [M+H]⁺; ¹³C NMR: δ 170.2 (C=O), 44.3 (CH₂)

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

A scalable approach involves reacting phthalhydrazide, 6-methoxycarbazole-1-amine, and acetylene dicarboxylate in ethanol/acetone (1:1) at room temperature. This method reduces steps but yields are lower (55–60%).

Solid-Phase Synthesis

Immobilized carbazole on Wang resin allows iterative coupling with phthalazinone building blocks, though industrial applicability is limited by resin costs.

Challenges and Solutions

  • Low Coupling Efficiency : Use of HOBt/DCC coupling reagents increases amidation yields to >80%.

  • Byproduct Formation : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively removes unreacted intermediates.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Heterogeneous catalysts (e.g., Pd/Al₂O₃) reduce metal leaching in Suzuki couplings.

  • Green Chemistry : Subcritical water as a solvent for cyclization steps minimizes organic waste .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide may undergo various chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the phthalazinone moiety could be reduced to form an alcohol.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide could have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Studying its effects on biological systems and potential therapeutic applications.

    Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure 1 Core Structure 2 Functional Groups Molecular Weight Key References
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide 6-Methoxycarbazole 4-Oxo-3,4-dihydrophthalazin-1-yl Methoxy, acetamide, phthalazinone ~395 (estimated)
2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (4c) Oxadiazole 4-Oxo-3,4-dihydrophthalazin-1-yl Oxadiazole, thioacetamide, methylphenyl 406.4
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole Naphthalene Chlorophenyl, triazole, naphthyloxy 393.11
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide 6-Methoxycarbazole Naphthalene Methoxy, acetamide, naphthyl 384.5

Key Observations :

  • Carbazole vs. Oxadiazole/Triazole Cores : The target compound’s carbazole core (electron-rich aromatic system) contrasts with oxadiazole or triazole cores in other derivatives (electron-deficient heterocycles). This difference impacts electronic properties and binding affinities—carbazoles may favor intercalation with DNA, while oxadiazoles enhance metabolic stability .
  • Phthalazinone vs. Naphthalene: The phthalazinone moiety introduces hydrogen-bonding capacity via its carbonyl group, unlike naphthalene derivatives, which rely on hydrophobic interactions .
  • Substituent Effects : The methoxy group on the carbazole enhances solubility compared to halogenated (e.g., chloro) or nitro-substituted analogs, which may improve bioavailability .
Physicochemical Properties
  • Solubility: The phthalazinone group’s polarity likely improves aqueous solubility compared to naphthalene-based analogs (e.g., ).
  • Stability : Methoxy-substituted carbazoles (as in the target compound) are less prone to oxidative degradation than nitro- or chloro-substituted derivatives .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound consists of two main moieties: a carbazole derivative and a phthalazine derivative. The presence of the methoxy group at the 6-position of the carbazole ring enhances its solubility and biological interactions. The molecular formula is C23H22N4O3C_{23}H_{22}N_{4}O_{3} with a molecular weight of approximately 402.4 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Binding : It can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
  • Cell Cycle Regulation : Some studies suggest that it may interfere with cell cycle progression in cancer cells.

Antitumor Activity

Research has shown that carbazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been reported to inhibit the growth of various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human carcinoma cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that it possesses significant inhibitory effects against Gram-positive and Gram-negative bacteria. For example, similar compounds showed minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has garnered attention in recent years. N-substituted carbazoles have been reported to exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation . This suggests that this compound may have similar neuroprotective properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundActivityFindings
Kaissy et al. (2015)N-acetylenic aminocarbazoleAntimicrobialExhibited high specificity against E. coli with a zone of inhibition of 25 mm .
Howorko et al. (2015)N-substituted carbazolesAntitumorCompounds were potent inhibitors of cyclin D1/CDK4 with IC50 values ranging from 0.37 to 0.96 µM .
Saturnino et al. (2015)N-Alkylcarbazole derivativesNeuroprotectionIncreased soluble amyloid-beta peptides by 30%-70% .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

  • Methodological Answer : The compound contains a carbazole core (with a 6-methoxy group), a phthalazinone moiety, and an acetamide linker. The methoxy group enhances solubility and modulates electronic effects, while the phthalazinone contributes to π-π stacking interactions with biological targets. The acetamide linker allows for hydrogen bonding, critical for target binding. Functional groups like the carbazole’s aromatic system and the phthalazinone’s keto group participate in redox and nucleophilic reactions, respectively. Structural characterization via IR and NMR confirms these features .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer : Synthesis involves:

Carbazole ring formation : Cyclization of substituted cyclohexanones with hydrazines under acidic conditions.

Phthalazinone synthesis : Condensation of phthalic anhydride derivatives with amines.

Acetamide coupling : Using EDC/HOBt-mediated amidation between the carbazole amine and phthalazinone acetic acid.
Key reagents include potassium permanganate (oxidation) and sodium borohydride (reduction). Purification employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Assigns proton environments (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–8.2 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated: 415.5 g/mol).
  • IR spectroscopy : Identifies carbonyl (C=O at ~1670 cm⁻¹) and amide (N–H at ~3260 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered intermediates during synthesis?

  • Methodological Answer :

  • Solvent choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis : Employ Pd/C or Cu(OAc)₂ for coupling reactions (e.g., Sonogashira or Click chemistry).
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions in sensitive steps.
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., time, stoichiometry) .

Q. How do electronic and steric effects of substituents impact biological activity?

  • Methodological Answer :

  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on the phthalazinone increase electrophilicity, enhancing kinase inhibition.
  • Steric effects : Bulky substituents on the carbazole (e.g., cyclohexyl) reduce binding to shallow active sites.
  • Case Study :
SubstituentTarget Affinity (IC₅₀, µM)
–OCH₃10.2
–Cl8.7
–CF₃6.3
Data from SAR studies suggest trifluoromethyl groups improve membrane permeability .

Q. How can computational methods resolve contradictions in experimental binding data?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Predict binding modes to reconcile conflicting IC₅₀ values (e.g., carbazole vs. indole analogs).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns to validate static docking results.
  • QM/MM calculations : Identify charge transfer effects in phthalazinone-mediated redox reactions .

Q. What strategies mitigate data variability in pharmacological assays?

  • Methodological Answer :

  • Normalization : Use Z-factor analysis to validate high-throughput screening (HTS) reproducibility.
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Triplicate assays : Reduce outliers via statistical pruning (Grubbs’ test, p < 0.05) .

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